2-(2-methyl-5-nitrobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine
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Overview
Description
2-(2-methyl-5-nitrobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine is a complex organic compound that belongs to the class of pyrrolopyrazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry research. The structure of this compound includes a pyrrole ring fused with a pyrazine ring, along with a phenyl group and a nitrobenzenesulfonyl group, making it a highly functionalized molecule.
Preparation Methods
The synthesis of 2-(2-methyl-5-nitrobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of 1-phenyl-2-(1H-pyrrol-1-yl)ethanone with 2-methyl-5-nitrobenzenesulfonyl chloride under metal-free conditions. This one-pot cascade reaction is efficient and produces a broad range of trisubstituted pyrrolopyrazines . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(2-methyl-5-nitrobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-methyl-5-nitrobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and antiviral activities.
Medicine: Investigated for its potential as a kinase inhibitor and its role in cancer therapy.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-methyl-5-nitrobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain kinases, which play a crucial role in cell signaling and proliferation. By inhibiting these kinases, the compound can potentially halt the growth of cancer cells and reduce inflammation .
Comparison with Similar Compounds
Similar compounds to 2-(2-methyl-5-nitrobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine include other pyrrolopyrazine derivatives such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
1,2,3-triazolo[1,5-a]pyrazine: Used in medicinal chemistry for its c-Met inhibition and GABA A modulating activity. The uniqueness of this compound lies in its specific functional groups, which confer distinct biological activities and synthetic versatility.
Properties
IUPAC Name |
2-(2-methyl-5-nitrophenyl)sulfonyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-15-9-10-17(23(24)25)14-19(15)28(26,27)22-13-12-21-11-5-8-18(21)20(22)16-6-3-2-4-7-16/h2-11,14,20H,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZJICRDFDROSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N2CCN3C=CC=C3C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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